molecular formula C15H13NO3 B13828084 (3,4-Dimethylphenyl)(4-nitrophenyl)methanone CAS No. 40415-09-6

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone

Cat. No.: B13828084
CAS No.: 40415-09-6
M. Wt: 255.27 g/mol
InChI Key: ACLYFHWRGOCAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a methanone group bonded to a 3,4-dimethylphenyl ring and a 4-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-nitrobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: (3,4-Dimethylphenyl)(4-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: (3,4-Dicarboxyphenyl)(4-nitrophenyl)methanone.

Scientific Research Applications

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethylphenyl)(3-nitrophenyl)methanone
  • (3,4-Dimethylphenyl)(4-methylphenyl)methanone
  • (3,4-Dimethylphenyl)(4-chlorophenyl)methanone

Uniqueness

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone is unique due to the presence of both dimethyl and nitro substituents on the aromatic rings. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

40415-09-6

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(3,4-dimethylphenyl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H13NO3/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(8-6-12)16(18)19/h3-9H,1-2H3

InChI Key

ACLYFHWRGOCAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.